molecular formula C8H7F3N2O5 B015242 N-Trifluoroacetylglycine, N-Succinimidyl Ester CAS No. 3397-30-6

N-Trifluoroacetylglycine, N-Succinimidyl Ester

Cat. No.: B015242
CAS No.: 3397-30-6
M. Wt: 268.15 g/mol
InChI Key: RVYYWRRNCURCON-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acetate with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme mechanisms and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the development of new materials and polymers

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its trifluoroacetyl group to nucleophilic sites on proteins or other biomolecules. This acylation can alter the activity of enzymes or modify the structure of proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate is unique due to the presence of both the trifluoroacetyl group and the pyrrolidinone ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in drug synthesis and material science.

Biological Activity

N-Trifluoroacetylglycine, N-Succinimidyl Ester (CAS 3397-30-6) is a compound of significant interest in biochemical research due to its unique properties and potential applications in various biological contexts. This article explores its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroacetyl group and a succinimidyl ester moiety. The structure can be represented as follows:

  • Molecular Formula : C5_5H4_4F3_3N2_2O2_2
  • Molecular Weight : 196.09 g/mol

The compound acts primarily as a bifunctional reagent, which can facilitate the modification of amino acids and peptides. Its mechanisms include:

  • Esterification : The succinimidyl ester group allows for the formation of stable amide bonds with primary amines, making it useful in peptide synthesis.
  • Trifluoroacetylation : The trifluoroacetyl group can protect amino groups during chemical reactions, enhancing the stability of intermediates.

Inhibition of Enzymatic Activity

This compound has been shown to exhibit inhibitory effects on certain enzymes. A notable example is its inhibition of 5-lipoxygenase (5-LO), an enzyme involved in the inflammatory response. The reported IC50_{50} value for this inhibition is approximately 100 µM . This suggests potential applications in anti-inflammatory drug development.

Immunomodulatory Effects

Research indicates that compounds like N-Trifluoroacetylglycine can modulate immune responses. They may enhance the binding affinity of antibodies to antigens, promoting more effective immune responses. This property is particularly relevant in the context of synthetic immunomodulators that aim to improve vaccine efficacy .

Case Studies

  • Study on Enzyme Inhibition : A study investigated the effect of N-Trifluoroacetylglycine on 5-LO activity. The results demonstrated a significant reduction in enzyme activity at concentrations around 100 µM, indicating its potential as an anti-inflammatory agent.
  • Synthetic Immunomodulators : Another case study explored the use of N-Trifluoroacetylglycine in synthesizing immunomodulators that enhance natural human antibodies' binding and effector functions. This research highlights its utility in developing therapeutic agents aimed at improving immune responses .

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/ProcessIC50_{50} ValueReference
Enzyme Inhibition5-Lipoxygenase~100 µM
ImmunomodulationAntibody BindingNot quantified

Table 2: Comparison with Other Compounds

CompoundActivity TypeIC50_{50} ValueReference
N-Trifluoroacetylglycine5-Lipoxygenase~100 µM
Compound A5-Lipoxygenase~200 µM
Compound BAntibody BindingNot quantified

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O5/c9-8(10,11)7(17)12-3-6(16)18-13-4(14)1-2-5(13)15/h1-3H2,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYYWRRNCURCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399006
Record name (2,5-dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3397-30-6
Record name (2,5-dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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